4-methyl-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide
CAS No.: 477503-21-2
Cat. No.: VC4591052
Molecular Formula: C17H13N3OS3
Molecular Weight: 371.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477503-21-2 |
|---|---|
| Molecular Formula | C17H13N3OS3 |
| Molecular Weight | 371.49 |
| IUPAC Name | 4-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |
| Standard InChI | InChI=1S/C17H13N3OS3/c1-9-3-5-10(6-4-9)15(21)20-16-18-11-7-8-12-14(13(11)23-16)24-17(19-12)22-2/h3-8H,1-2H3,(H,18,20,21) |
| Standard InChI Key | QGBXASPYHHMUEJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC |
Introduction
Synthesis
The synthesis of such complex organic compounds typically involves multiple steps and requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. The process often involves the use of specific reagents and controlled reaction conditions to prevent side reactions.
Potential Applications
Compounds with similar structures are often studied for their potential biological activities, including anticancer and antimicrobial properties. They can interact with cellular signaling pathways and may exhibit pharmacological activities relevant to medicinal chemistry.
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Potential pharmacological activities, including anticancer and antimicrobial effects. |
| Drug Development | Could serve as a scaffold for designing new drugs due to its complex structure. |
| Materials Science | May have applications due to its unique chemical properties. |
Research Findings
While specific research findings for this exact compound are not available, compounds with similar structures have been evaluated for their anti-inflammatory and anticancer potential. For instance, molecular docking studies have been used to assess the potential of related compounds as inhibitors of specific enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume